molecular formula C18H20N6OS B4724054 N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide

Cat. No. B4724054
M. Wt: 368.5 g/mol
InChI Key: DBNUJRJZHSALMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a small molecule that has gained attention in the field of scientific research due to its potential applications in various fields. BTA-EG6 is a derivative of benzothiadiazole, which is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in the same ring.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and material science. In cancer research, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been studied for its potential to prevent protein misfolding and aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In material science, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in cells. PDE5 inhibition can lead to the relaxation of smooth muscle cells and the dilation of blood vessels, which can be useful in the treatment of pulmonary hypertension.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neuronal cells, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been shown to prevent protein misfolding and aggregation, reduce oxidative stress, and improve mitochondrial function. In smooth muscle cells, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has been shown to induce relaxation and dilation of blood vessels, which can lower blood pressure and improve blood flow.

Advantages and Limitations for Lab Experiments

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and signaling pathways, and its potential applications in various fields. However, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields. For example, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide could be further studied for its potential applications in cardiovascular diseases, inflammatory diseases, and infectious diseases. Additionally, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide could be used as a tool compound for the study of specific enzymes and signaling pathways, which could lead to the discovery of new drug targets and therapies.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(20-15-5-3-6-16-18(15)22-26-21-16)13-24-10-8-23(9-11-24)12-14-4-1-2-7-19-14/h1-7H,8-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNUJRJZHSALMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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